molecular formula C10H9N3O2 B11743857 1-Methyl-4-(4-nitrophenyl)-1H-pyrazole

1-Methyl-4-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B11743857
M. Wt: 203.20 g/mol
InChI Key: JQFBCQJJXJUQMQ-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-nitrophenyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a methyl group at the 1-position and a nitrophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-nitrophenyl)-1H-pyrazole can be synthesized through the nitration of 1-methylpyrazole using a sulfuric-nitric acid mixture. This reaction typically yields 1-methyl-4-nitropyrazole and 1-methyl-3,4-dinitropyrazole in a ratio of 4:1 . The nitration process involves heating 1-methylpyrazole with the acid mixture for an extended period.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of dinitropyrazole derivatives.

    Reduction: Formation of 1-methyl-4-(4-aminophenyl)-1H-pyrazole.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-nitrophenyl)-1H-pyrazole is largely dependent on its chemical structure. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The pyrazole ring can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-(4-nitrophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

1-methyl-4-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C10H9N3O2/c1-12-7-9(6-11-12)8-2-4-10(5-3-8)13(14)15/h2-7H,1H3

InChI Key

JQFBCQJJXJUQMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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